1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose 1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose
Brand Name: Vulcanchem
CAS No.: 52630-81-6
VCID: VC0014890
InChI: InChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2/t4-,5-,6-/m1/s1
SMILES: C1C2C(C=CC(O1)O2)O
Molecular Formula: C₆H₈O₃
Molecular Weight: 128.13

1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose

CAS No.: 52630-81-6

Cat. No.: VC0014890

Molecular Formula: C₆H₈O₃

Molecular Weight: 128.13

* For research use only. Not for human or veterinary use.

1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose - 52630-81-6

Specification

CAS No. 52630-81-6
Molecular Formula C₆H₈O₃
Molecular Weight 128.13
IUPAC Name (1R,2R,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol
Standard InChI InChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2/t4-,5-,6-/m1/s1
SMILES C1C2C(C=CC(O1)O2)O

Introduction

Chemical Identity and Structural Properties

Basic Identification

1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose is a modified sugar with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol. Its structure features a bicyclic arrangement with an internal anhydro bridge between positions 1 and 6. This compound is registered with multiple Chemical Abstracts Service (CAS) numbers, including 52630-81-6 and 58394-32-4, reflecting potential variations in its characterization or registration history .

Nomenclature and Structural Representation

The compound is known by several systematic names, with its IUPAC name being (1R,2R,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol . The stereochemical designation "threo" in its carbohydrate name refers to the specific configuration of hydroxyl groups in the molecule, while the "b-D" prefix indicates the orientation of the anomeric center and its derivation from D-series sugars. The molecule contains a double bond between positions 2 and 3 as indicated by the "hex-2-enopyranose" portion of its name.

Chemical Identifiers and Digital Representation

For computational and database purposes, the compound is represented by several chemical identifiers:

Identifier TypeValue
PubChem CID10866346
Standard InChIInChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2/t4-,5-,6-/m1/s1
SMILESC1C2C(C=CC(O1)O2)O
CAS Numbers52630-81-6, 58394-32-4

These identifiers enable precise digital tracking and referencing of the compound across scientific databases and literature .

Synthesis and Preparation

Structural Transformations

The compound can serve as a precursor for further transformations. For instance, related compounds like 1,6-anhydro-3,4-dideoxy-B-D-threo-hex-3-enopyranose can undergo chlorination with SOCl₂ and pyridine to predominantly produce 1,6-anhydro-2-chloro-B-D-erythro-hex-3-enopyranose . By analogy, 1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose may participate in similar reactions, offering routes to diversify its structure for various applications.

Chemical Reactivity and Transformations

Reactivity Profile

The reactivity of 1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose is largely determined by its structural features. The compound contains:

  • A bridged bicyclic structure with an internal oxygen bridge (1,6-anhydro)

  • A hydroxyl group that can participate in nucleophilic substitutions or be functionalized

  • A double bond between C-2 and C-3 that can undergo addition reactions

  • The rigid bicyclic framework that imparts stereochemical control in reactions

These features create a unique reactivity profile that can be exploited in synthetic chemistry to create more complex molecules with specific stereochemistry.

Stereochemical Considerations

The stereochemistry of 1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose is crucial for its reactivity and potential applications. The rigid bicyclic structure constrains conformational flexibility, often leading to high stereoselectivity in reactions. This property is particularly valuable in carbohydrate chemistry, where stereochemical control is essential for biological activity and molecular recognition processes.

Applications and Research Significance

Role in Carbohydrate Chemistry

1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose occupies an important position in carbohydrate chemistry as a modified sugar with distinct structural features. Its significance lies in its potential use as a building block for synthesizing more complex carbohydrates and carbohydrate mimetics. The compound's defined stereochemistry and reactive functional groups make it valuable for controlled synthesis of target molecules with specific three-dimensional arrangements.

Current Research Status

Related Compounds and Structural Analogs

Structural Variations

Several compounds structurally related to 1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose have been studied more extensively:

  • 1,6-Anhydro-3,4-dideoxy-B-D-threo-hex-3-enopyranose: A regioisomer with the double bond at a different position

  • 1,6-Anhydro-2-chloro-B-D-erythro-hex-3-enopyranose: A chlorinated derivative formed through substitution reactions

  • 1,6-Anhydro-L-hexopyranosyl derivatives: Similar bridged structures but with different stereochemistry and substitution patterns

These compounds share the 1,6-anhydro bridge structure but differ in the position of the double bond, the stereochemistry, or the presence of additional functional groups.

Synthetic Relationships

The synthesis pathways of these related compounds provide insights into potential methods for manipulating 1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose. For example, the approach described for 1,6-anhydro-L-hexopyranosyl derivatives, which involves a domino reaction from 5,6-dihydro-1,4-dithiin precursors, could potentially be adapted for the synthesis of other anhydro sugar derivatives .

Comparative Properties

The structural differences between 1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose and its analogs result in distinct chemical properties and reactivity patterns. For instance, the position of the double bond affects the molecule's susceptibility to addition reactions and the stereochemical outcome of such reactions. Similarly, the presence of different functional groups (e.g., chlorine vs. hydroxyl) influences reactivity and potential applications.

QuantityPrice (EUR)
25mg331,00
50mg338,00
100mg515,00
250mg1.043,00
500mg1.798,00

These prices reflect the specialized nature of the compound and the complexity involved in its synthesis .

Documentation and Quality Considerations

Commercial suppliers typically provide safety data sheets (MSDS) and quality documentation for research compounds like 1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose . Researchers working with this compound should consult these materials for handling precautions, storage requirements, and quality specifications to ensure the reliability of their experimental results.

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